molecular formula C6H10ClN3O2 B1198355 1-Methyl-N(4)-hydroxycytosine CAS No. 78529-89-2

1-Methyl-N(4)-hydroxycytosine

Cat. No.: B1198355
CAS No.: 78529-89-2
M. Wt: 191.61 g/mol
InChI Key: UXZIXXDZGQRDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N(4)-hydroxycytosine is a modified nucleobase derived from cytosine, one of the four main bases found in DNA and RNA. This compound features a methyl group attached to the nitrogen atom at position 1 and a hydroxyl group attached to the nitrogen atom at position 4. These modifications can significantly alter the chemical properties and biological functions of the base, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N(4)-hydroxycytosine typically involves the methylation of cytosine followed by hydroxylation. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The hydroxylation step can be achieved using hydrogen peroxide in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N(4)-hydroxycytosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of 1-Methyl-N(4)-oxocytosine.

    Reduction: Regeneration of this compound.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-Methyl-N(4)-hydroxycytosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: Studied for its role in epigenetic modifications and gene regulation.

    Medicine: Investigated for its potential in antiviral and anticancer therapies.

    Industry: Utilized in the development of diagnostic tools and biosensors.

Mechanism of Action

The mechanism of action of 1-Methyl-N(4)-hydroxycytosine involves its incorporation into DNA or RNA, where it can affect base pairing and hydrogen bonding. This can lead to changes in the structure and function of nucleic acids, influencing processes such as transcription and replication. The compound may also interact with specific enzymes and proteins involved in DNA repair and modification.

Comparison with Similar Compounds

    5-Methylcytosine: Another methylated form of cytosine, commonly found in DNA and associated with gene silencing.

    N(4)-Hydroxycytosine: Similar to 1-Methyl-N(4)-hydroxycytosine but without the methyl group at position 1.

    1-Methylcytosine: Lacks the hydroxyl group at position 4.

Uniqueness: this compound is unique due to the presence of both a methyl and a hydroxyl group, which can lead to distinct chemical and biological properties. This dual modification can influence its interactions with other molecules and its stability within nucleic acids.

Properties

IUPAC Name

4-(hydroxyamino)-1,5-dimethylpyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-4-3-9(2)6(10)7-5(4)8-11;/h3,11H,1-2H3,(H,7,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZIXXDZGQRDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NO)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229141
Record name 1-Methyl-N(4)-hydroxycytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78529-89-2
Record name 1-Methyl-N(4)-hydroxycytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078529892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-N(4)-hydroxycytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-N(4)-hydroxycytosine
Reactant of Route 2
Reactant of Route 2
1-Methyl-N(4)-hydroxycytosine
Reactant of Route 3
Reactant of Route 3
1-Methyl-N(4)-hydroxycytosine
Reactant of Route 4
Reactant of Route 4
1-Methyl-N(4)-hydroxycytosine
Reactant of Route 5
Reactant of Route 5
1-Methyl-N(4)-hydroxycytosine
Reactant of Route 6
Reactant of Route 6
1-Methyl-N(4)-hydroxycytosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.